Tiaramide

Anti-allergic Mast cell stabilization Histamine release inhibition

Tiaramide (RHC 2592-A, Solantal) is a basic non-steroidal anti-inflammatory drug (BNSAID) that inhibits mast cell mediator release without COX inhibition, unlike conventional acidic NSAIDs. Its mechanism is distinct from disodium cromoglycate (DSCG), with no cross-tachyphylaxis between the two agents. Provides direct bronchodilation via calcium antagonism—a property absent in DSCG. Safe in NSAID-intolerant models where COX-2 inhibitors cause urticaria/angioedema. Low plasma protein binding (24–34%) ensures predictable free drug levels for DDI and pharmacokinetic studies. Ideal for respiratory pharmacology, COX-independent inflammation research, and mast cell degranulation assays. Select this compound when COX inhibition is contraindicated or DSCG tolerance has developed.

Molecular Formula C15H18ClN3O3S
Molecular Weight 355.8 g/mol
CAS No. 32527-55-2
Cat. No. B1203770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiaramide
CAS32527-55-2
SynonymsFK 1160
NTA-194
Solantal
tiaramide
tiaramide monohydrochloride
Molecular FormulaC15H18ClN3O3S
Molecular Weight355.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O
InChIInChI=1S/C15H18ClN3O3S/c16-11-1-2-13-12(9-11)19(15(22)23-13)10-14(21)18-5-3-17(4-6-18)7-8-20/h1-2,9,20H,3-8,10H2
InChIKeyHTJXMOGUGMSZOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiaramide (CAS 32527-55-2) Procurement Guide: Non-COX-Inhibitory Benzothiazolinone Anti-Inflammatory


Tiaramide (also designated RHC 2592-A, FK-1160, or Solantal) is a benzothiazolinone-derived small molecule with a distinctive pharmacological profile combining anti-inflammatory, analgesic, and anti-allergic activities [1]. Unlike conventional acidic NSAIDs that inhibit cyclooxygenase (COX) to reduce prostaglandin synthesis, tiaramide belongs to the class of basic non-steroidal anti-inflammatory drugs (BNSAIDs) that do not inhibit COX enzymes [2]. Its mechanism involves inhibition of mediator release from mast cells, direct smooth muscle relaxant properties via calcium antagonism, and selective antagonism of prostaglandin F2α (PGF2α) [3]. Tiaramide was developed by Fujisawa Pharmaceutical (now Astellas Pharma) and approved for clinical use in Japan for the treatment of pain, inflammatory disorders, and bronchial asthma [1].

Why Tiaramide Cannot Be Simply Substituted with Other Anti-Inflammatory or Anti-Allergic Agents


Tiaramide occupies a unique mechanistic niche that precludes simple substitution with superficially similar agents. Conventional acidic NSAIDs (e.g., indomethacin, phenylbutazone, ketoprofen) inhibit prostaglandin biosynthesis via COX inhibition, whereas tiaramide exerts anti-edema effects through systemic mechanisms that are COX-independent [1]. In anti-allergic applications, tiaramide's mechanism of inhibiting histamine release is mechanistically distinct from disodium cromoglycate (DSCG), as demonstrated by the absence of cross-tachyphylaxis between the two agents [2]. Furthermore, tiaramide exhibits direct bronchodilating activity via calcium channel antagonism—a property absent in mast cell stabilizers like DSCG [3]. These divergent mechanisms translate to differential clinical utility, particularly in patients intolerant to beta-adrenergic agonists or those with NSAID-induced urticaria/angioedema, where tiaramide offers a safety advantage not shared by COX-inhibiting NSAIDs [4].

Quantitative Differentiation Evidence: Tiaramide vs. Closest Analogs and Comparators


Mechanistic Divergence from Disodium Cromoglycate: Absence of Cross-Tachyphylaxis in Rat Mast Cell Histamine Release

Tiaramide is mechanistically distinct from disodium cromoglycate (DSCG) in inhibiting immunologic histamine release. In rat peritoneal mast cells, tiaramide and DSCG demonstrated comparable inhibitory effects on IgE-mediated histamine release. Critically, tiaramide and its active metabolite DETR were not cross-tachyphylactic to DSCG in the rat mast cell model [1]. This indicates that tiaramide operates via a different binding site or signaling pathway than DSCG. The study also identified that tiaramide is converted in vivo to desethanol tiaramide (DETR), a metabolite with enhanced potency compared to the parent compound [1]. While tiaramide and DETR were less potent than DSCG and/or proxicromil as inhibitors of mediator release in vitro, the in vivo conversion to a more potent metabolite and the distinct mechanism confer differentiated anti-allergic pharmacology [1].

Anti-allergic Mast cell stabilization Histamine release inhibition Cross-tachyphylaxis

Bronchodilator Efficacy: Sustained Bronchodilation vs. Placebo in Chronic Obstructive Lung Disease

Tiaramide hydrochloride (THC) demonstrates direct bronchodilator activity independent of its anti-allergic properties. A double-blind crossover study in 32 non-asthmatic patients with chronic obstructive lung disease evaluated THC against placebo [1]. Significant differences were found between drug and placebo, with THC producing sustained bronchodilation—a feature the investigators identified as a clinical advantage [1]. Mechanistically, this bronchodilator effect is attributed to THC's calcium antagonistic activity, which inhibits CaCl2-induced contractions on isolated guinea-pig tracheal spirals in a competitive manner, and abolishes the tonic phase of K+-induced contractions in guinea-pig taenia coli that are dependent on calcium influx [2]. THC was a very weak inhibitor of 3‘-5‘ cyclic adenosine monophosphate phosphodiesterase, with effects observed only at very high dosage (10^-2 M) [2].

Bronchodilation COPD Calcium antagonism Smooth muscle relaxation

Differential Anti-Edema Profile: Systemic vs. Local Action Compared to Acidic NSAIDs

Tiaramide exhibits a fundamentally different anti-edema mechanism compared to acidic NSAIDs that inhibit prostaglandin biosynthesis. In carrageenin-induced hind paw edema studies in rats, locally administered tiaramide·HCl and other basic NSAIDs (mepirizole, aminopyrine) showed no suppression of edema formation, whereas locally administered indomethacin, phenylbutazone, and ketoprofen (acidic NSAIDs that inhibit prostaglandin biosynthesis) inhibited edema [1]. However, when administered orally or subcutaneously, tiaramide·HCl and benzydamine did inhibit edema formation, with the effect being more potent in fasted rats than in nonfasted rats [1]. In contrast, acidic NSAIDs (indomethacin, ibuprofen) showed similar inhibitory activity regardless of feeding status [1]. These findings indicate that tiaramide's anti-inflammatory action is systemic rather than local, and is mediated through mechanisms independent of COX inhibition [1].

Anti-edema Basic NSAID Carrageenan-induced edema Systemic anti-inflammatory

Clinical Safety Differentiation: Reduced Adverse Events vs. Salbutamol in Asthma and Lower Urticaria Risk vs. COX-Inhibiting NSAIDs

Tiaramide demonstrates a differentiated clinical safety profile compared to both beta-agonist bronchodilators and COX-inhibiting NSAIDs. In a double-blind crossover trial comparing oral tiaramide (200 mg four times daily) with oral salbutamol (4 mg four times daily) and placebo in 35 adult asthmatic patients, both active treatments showed significant therapeutic effects compared to placebo. Notably, more patients preferred tiaramide than salbutamol, and there were fewer side effects during treatment with tiaramide [1]. Additionally, a study of NSAID-induced urticaria and/or angioedema in Japanese patients demonstrated that tiaramide, which does not inhibit COX, is a relatively safe alternative drug for patients with NSAID-induced urticaria and/or angioedema compared to COX-2 selective NSAIDs like meloxicam and etodolac [2].

Asthma NSAID intolerance Urticaria Safety profile

Human Pharmacokinetics: Rapid Oral Absorption and Low Plasma Protein Binding

Tiaramide exhibits pharmacokinetic properties that support oral administration and predictable systemic exposure. In healthy male volunteers administered a 200-mg dose of 14C-tiaramide HCl in solution, the unchanged tiaramide serum concentration curve showed monoexponential elimination with a half-life of 1.3 hours. Peak serum levels of 1.6-2.2 μg/mL were attained between 0.5 and 1.5 hours after dosing, indicating rapid oral absorption [1]. Tiaramide is extensively metabolized in humans, with only 1.5% excreted unchanged [2]. Plasma protein binding of tiaramide in humans was approximately 24-34%, and the extent of binding to human plasma protein was independent of drug concentration within the range of 1-100 μM [3].

Pharmacokinetics Oral bioavailability Plasma protein binding Metabolism

Recommended Research and Industrial Applications for Tiaramide (CAS 32527-55-2)


Anti-Allergic Research Requiring Mechanistic Distinction from Mast Cell Stabilizers

Tiaramide is a suitable candidate for anti-allergic research applications where investigators seek an inhibitor of mast cell mediator release with a mechanism distinct from disodium cromoglycate (DSCG). The demonstrated absence of cross-tachyphylaxis to DSCG in rat mast cell models [1] supports its use in studies aimed at dissecting alternative pathways of mast cell stabilization, in experiments where DSCG tolerance has developed, or in screening programs designed to identify compounds with novel mast cell-directed mechanisms. The compound's in vivo conversion to the more potent metabolite desethanol tiaramide (DETR) [1] also makes it relevant for prodrug/metabolism studies in anti-allergic drug development.

Respiratory Pharmacology Studies Integrating Bronchodilation and Anti-Inflammatory Activity

For respiratory pharmacology research, tiaramide provides a dual-action profile—direct bronchodilation via calcium antagonism combined with anti-inflammatory and anti-allergic effects—that distinguishes it from single-mechanism comparators. The sustained bronchodilator effect demonstrated in chronic obstructive lung disease patients [1], coupled with the compound's calcium channel antagonistic activity on isolated tracheal spirals [2], makes tiaramide a valuable tool for investigating smooth muscle relaxation mechanisms and for studies evaluating integrated therapeutic approaches to obstructive airway conditions.

NSAID-Intolerance Research and COX-Independent Anti-Inflammatory Studies

Tiaramide is particularly suited for research involving NSAID-intolerant models or investigations of COX-independent anti-inflammatory pathways. Its demonstrated safety in Japanese patients with NSAID-induced urticaria and/or angioedema, in contrast to COX-2 selective NSAIDs [1], and its systemic, COX-independent anti-edema mechanism that differs fundamentally from acidic NSAIDs [2], position tiaramide as a reference compound for studies exploring non-COX anti-inflammatory targets, for comparator experiments against conventional NSAIDs, or for research focused on inflammatory conditions where COX inhibition is contraindicated or undesirable.

Pharmacokinetic and Drug-Drug Interaction Studies Leveraging Low Plasma Protein Binding

Tiaramide's pharmacokinetic profile—specifically its low human plasma protein binding of 24-34% that remains concentration-independent up to 100 μM [1]—makes it an attractive candidate for studies investigating drug-drug interactions via protein binding displacement or for research requiring predictable free drug concentrations. Compared to acidic NSAIDs that typically exhibit >90% plasma protein binding, tiaramide may serve as a useful comparator or tool compound in assays evaluating the impact of protein binding on drug distribution, clearance, and pharmacodynamic response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiaramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.